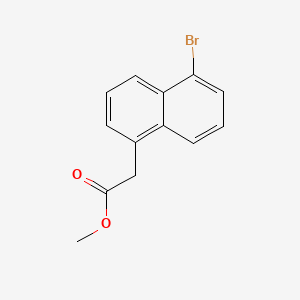

Methyl 2-(5-bromonaphthalen-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-bromonaphthalen-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-16-13(15)8-9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSUXOMSRWNKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC=C(C2=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(5-bromonaphthalen-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-bromonaphthalen-1-yl)acetate is a halogenated derivative of naphthalene-1-acetic acid, a class of compounds recognized for their significant biological activities, including their role as plant growth regulators. The introduction of a bromine atom at the C-5 position of the naphthalene ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable synthon in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the analytical techniques for its thorough characterization. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers in the field.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with a commercially available starting material. The chosen strategy emphasizes the late-stage introduction of the acetic acid side chain, preceded by the secure placement of the bromo substituent on the naphthalene core. This approach allows for a convergent and efficient synthesis.

The overall synthetic transformation can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocols

This section provides step-by-step protocols for the synthesis of this compound, beginning with the conversion of 5-bromo-1-naphthylamine.

Part 1: Synthesis of 5-Bromonaphthalene-1-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a variety of functionalities via a diazonium salt intermediate.[1][2] In this initial step, the amino group of 5-bromo-1-naphthylamine is transformed into a nitrile.

Experimental Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-bromo-1-naphthylamine in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Cool this solution to 0-5 °C.[3]

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for approximately one hour to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or toluene.

-

Wash the organic layer sequentially with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromonaphthalene-1-carbonitrile.

-

Purify the crude product by recrystallization or column chromatography.

Part 2: Hydrolysis of 5-Bromonaphthalene-1-carbonitrile to 2-(5-Bromonaphthalen-1-yl)acetic acid

The nitrile group is a versatile precursor to carboxylic acids, readily undergoing hydrolysis under acidic or basic conditions. Here, we employ acid-catalyzed hydrolysis.[4]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, add the 5-bromonaphthalene-1-carbonitrile obtained from the previous step.

-

Add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid carboxylic acid will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

The crude 2-(5-bromonaphthalen-1-yl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Fischer-Speier Esterification to this compound

The final step is a classic Fischer-Speier esterification, which involves the acid-catalyzed reaction of the carboxylic acid with methanol to form the desired methyl ester.[5][6][7] To drive the equilibrium towards the product, an excess of methanol is typically used.[8]

Experimental Protocol:

-

In a round-bottom flask, dissolve the purified 2-(5-bromonaphthalen-1-yl)acetic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5% v/v).

-

Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate, and wash it with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel or by vacuum distillation.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are recommended.

Spectroscopic Analysis

| Technique | Predicted Observations for this compound |

| ¹H NMR | The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm and a singlet for the methylene protons (-CH₂-) adjacent to the naphthalene ring around 4.0 ppm. The aromatic region will display a complex pattern of multiplets for the six naphthalene protons, with chemical shifts influenced by the electron-withdrawing bromine atom. |

| ¹³C NMR | The spectrum will exhibit a signal for the ester carbonyl carbon in the range of 170-175 ppm. The methyl ester carbon should appear around 52 ppm, and the methylene carbon around 40 ppm. The ten aromatic carbons of the naphthalene ring will show distinct signals, with the carbon bearing the bromine atom shifted to a higher field compared to the unsubstituted analogue. |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxymethyl group (-CH₂COOCH₃).[9][10] |

| FT-IR | A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1735-1750 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic chain will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration will appear in the fingerprint region. |

Physical and Chromatographic Data

| Property | Expected Value/Observation |

| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. |

| Melting Point | A sharp melting point range would indicate high purity if the compound is a solid. |

| TLC | A single spot on a TLC plate using an appropriate solvent system (e.g., hexane/ethyl acetate) indicates high purity. The Rf value can be used for reaction monitoring. |

| HPLC | A single sharp peak in the HPLC chromatogram confirms the purity of the compound. |

Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from starting material to the fully characterized final product.

Caption: A comprehensive workflow for the synthesis and characterization process.

Conclusion

This technical guide outlines a systematic and reliable approach for the synthesis and characterization of this compound. By following the detailed protocols and employing the recommended analytical techniques, researchers can confidently prepare and validate this important chemical entity. The insights provided into the rationale behind the experimental choices and the expected analytical outcomes are intended to empower scientists in their research and development endeavors, particularly in the fields of medicinal chemistry and materials science.

References

-

1-Naphthaleneacetic acid, methyl ester - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Naphthaleneacetic acid Synthesis - Sciencemadness.org. (2013, April 28). Retrieved January 15, 2026, from [Link]

- US2655531A - Method of making naphthaleneacetic acid - Google Patents. (n.d.).

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

1-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-.alpha.,.alpha.,1-trimethyl-, methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]

-

What are the synthetic methods of 1-Naphthaleneacetic Acid - Knowledge. (2023, April 4). Retrieved January 15, 2026, from [Link]

-

1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

(a) Synthesis of 5-bromo-1-methoxymethoxy naphthalene - PrepChem.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved January 15, 2026, from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

UNITED STATES PATENT office - Googleapis.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

1-Naphthaleneacetic acid, methyl ester - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of 1-naphthaleneacetic acid: Methods - Chemistry Stack Exchange. (2021, May 11). Retrieved January 15, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 15, 2026, from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Methyl 1-naphthaleneacetate - SIELC Technologies. (2018, February 16). Retrieved January 15, 2026, from [Link]

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018, January 25). Retrieved January 15, 2026, from [Link]

-

Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved January 15, 2026, from [Link]

- US2166554A - 1-naphthaleneacetic acid - Google Patents. (n.d.).

-

Naphthalene, 1-chloromethyl - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

- CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents. (n.d.).

-

Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). (n.d.). Retrieved January 15, 2026, from [Link]

-

1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]

- 10. 1-Naphthaleneacetic acid, methyl ester [webbook.nist.gov]

Methyl 2-(5-bromonaphthalen-1-yl)acetate chemical properties and reactivity

An In-Depth Technical Guide to Methyl 2-(5-bromonaphthalen-1-yl)acetate: Properties, Reactivity, and Synthetic Utility

Abstract and Strategic Overview

This compound is a bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a naphthalene core substituted with both a reactive bromo group and a modifiable methyl ester, presents three distinct points for chemical elaboration. This guide provides a senior application scientist's perspective on the core chemical properties, reactivity, and practical synthetic utility of this compound. We will delve into the causality behind its reaction pathways, provide validated experimental protocols, and offer a strategic framework for its application as a versatile building block in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are foundational to its handling, purification, and use in synthesis.

| Property | Value | Source |

| CAS Number | 14311-35-4 | [1] |

| Molecular Formula | C₁₃H₁₁BrO₂ | [1] |

| Molecular Weight | 279.13 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| InChI Key | MGAHYBCONLQGDK-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methylene (-CH₂) protons adjacent to the carbonyl group, and a singlet for the methyl (-OCH₃) protons of the ester. The aromatic region (typically δ 7.0-8.5 ppm) will be complex due to the substitution pattern.

-

¹³C NMR: The carbon NMR would display signals for the two carbonyl carbons (ester), the methylene carbon, the methyl carbon, and the ten carbons of the naphthalene ring. The carbon atom bonded to the bromine will show a characteristic shift.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1735-1750 cm⁻¹. Additional peaks corresponding to C-O stretching and aromatic C-H and C=C bonds will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is the definitive signature of a compound containing one bromine atom.

Chemical Reactivity and Mechanistic Considerations

The synthetic value of this compound stems from its three principal reactive sites. The strategic selection of reagents and conditions allows for the selective modification of one site while preserving the others.

Caption: Core reactive sites of this compound.

Reactions at the C(sp²)-Br Bond: Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality is arguably the most versatile handle on the molecule. It serves as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[4][5] This pathway is essential for synthesizing biaryl compounds or introducing alkyl chains at the 5-position.

-

Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of ligand on the palladium catalyst is critical and is selected based on the reactivity of the specific substrates to optimize yield and reaction rate.[6][7]

Caption: Workflow for Suzuki-Miyaura coupling reaction.

For the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[8][9] This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.[10][11]

-

Expert Insight: The choice of base (e.g., NaOt-Bu, K₂CO₃) and ligand is crucial for success. Sterically hindered biarylphosphine ligands have been developed to facilitate the coupling of a wide range of amines, including those that are less nucleophilic or sterically demanding.[9] This reaction provides a direct and modular route to novel amine derivatives.

Reactions of the Ester Functional Group

The methyl ester at the 1-position offers a secondary point of modification, most commonly through hydrolysis or direct conversion to other functional groups.

The most fundamental transformation of the ester is its hydrolysis to the corresponding carboxylic acid, 5-bromo-1-naphthaleneacetic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.[12]

-

Mechanistic Causality: The reaction is an irreversible nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion, which is subsequently protonated by the solvent. The resulting carboxylate is protonated during an acidic workup to yield the final carboxylic acid product.

Caption: Simplified mechanism of ester hydrolysis.

The resulting carboxylic acid is a key intermediate itself, ready for further reactions such as amide bond formation (e.g., via EDC/HOBt coupling) or other classic carboxylic acid transformations.

Reactivity of the Naphthalene Core

The aromatic naphthalene ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The directing effects of the existing substituents must be considered. The bromo group is deactivating and ortho, para-directing, while the -CH₂CO₂Me group is weakly deactivating and also ortho, para-directing. Further substitution will likely be directed to the 4- and 8-positions, though reaction conditions would need to be carefully controlled to avoid side reactions.[13][14]

Synthesis and Experimental Protocols

This compound is most commonly prepared via the esterification of its corresponding carboxylic acid, 5-bromo-1-naphthaleneacetic acid, which can be synthesized from 1-naphthaleneacetic acid.

Protocol: Fischer Esterification of 5-bromo-1-naphthaleneacetic acid

This protocol describes a standard acid-catalyzed esterification. The principle relies on shifting the reaction equilibrium towards the product by using a large excess of the alcohol (methanol), which also serves as the solvent.

-

Self-Validation: The reaction's success is validated at each stage. Progress is monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by melting point and spectroscopic analysis (NMR, IR), ensuring a trustworthy and reproducible outcome.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-naphthaleneacetic acid (2.67 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous methanol (50 mL). While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~9.0 mmol) dropwise as the catalyst.

-

Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.

-

Extraction: Pour the remaining solution into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether. Shake well and separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Development

The true value of this compound lies in its role as a versatile scaffold. Drug development professionals can utilize this molecule to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

-

Medicinal Chemistry: The naphthalene core is a common feature in many biologically active compounds. By using Suzuki coupling to add various aromatic rings at the 5-position and converting the ester to different amides, a diverse set of drug-like molecules can be synthesized and screened.

-

Materials Science: Naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The ability to functionalize the molecule at multiple sites allows for the fine-tuning of its electronic and photophysical properties.

Safety Profile

This compound should be handled with standard laboratory safety precautions. It is an aryl bromide and an ester; compounds of this class should be considered as potential irritants.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

- National Center for Biotechnology Information. (n.d.). Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. PubChem.

- National Center for Biotechnology Information. (n.d.). methyl 2-[[[(E)-5-hydroxy-4-methylpent-3-enyl]-naphthalen-1-yloxyphosphoryl]amino]acetate. PubChem.

-

ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 1-acetoxy-2-methylnaphthalene.

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthaleneacetic acid, methyl ester. NIST WebBook. Retrieved from [Link]

-

EPA. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd. Retrieved from a search for the reaction on aryl bromides.

-

Royal Society of Chemistry. (n.d.). Supporting information Materials and methods. Retrieved from [Link]

- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides. Retrieved from a search for the reaction on aryl bromides.

-

Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay. ORCA. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Retrieved from [Link]

-

NIH. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl 2-(naphthalen-2-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Bromo-naphthalene-1-carboxylic acid methyl ester [cymitquimica.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

CAS number for Methyl 2-(5-bromonaphthalen-1-yl)acetate

An In-depth Technical Guide to Methyl 2-(5-bromonaphthalen-1-yl)acetate for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of the Naphthalene Scaffold

The naphthalene core, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its rigid, planar structure and lipophilic nature make it an excellent starting point for the design of molecules that can interact with a wide array of biological targets. Marketed drugs such as Nabumetone (an anti-inflammatory agent) and Terbinafine (an antifungal) feature the naphthalene moiety, highlighting its therapeutic relevance.[1] Furthermore, naphthalene derivatives have been investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] The introduction of various functional groups onto the naphthalene ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. The subject of this guide, this compound, combines the naphthalene scaffold with a bromo substituent and a methyl acetate group, offering multiple points for further chemical modification and exploration in drug development programs.

Compound Identification and Predicted Physicochemical Properties

As of the latest search, this compound does not have a registered CAS number. This section provides its molecular formula, molecular weight, and a table of predicted physicochemical properties based on known data for structurally related compounds such as 1-bromonaphthalene and various methyl esters.[6][7]

Molecular Formula: C₁₃H₁₁BrO₂

Molecular Weight: 279.13 g/mol

| Property | Predicted Value | Rationale / Comparative Compound |

| Physical State | Solid | Naphthaleneacetic acid is a solid.[8] |

| Melting Point | > 100 °C | 1-Bromonaphthalene has a low melting point, but the acetate side chain will likely increase it. |

| Boiling Point | > 300 °C | High boiling points are characteristic of substituted naphthalenes. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); Insoluble in water. | Naphthalene is insoluble in water but soluble in organic solvents.[3] Methyl esters also show solubility in organic solvents.[7] |

| pKa | ~4.5 (for the corresponding carboxylic acid) | Based on the pKa of 1-naphthaleneacetic acid. |

| LogP | ~3.5-4.0 | Calculated based on the contributions of the bromonaphthalene and methyl acetate moieties. |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 1,5-dibromonaphthalene. The proposed route involves a selective reaction to introduce the acetic acid side chain, followed by esterification.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (5-Bromonaphthalen-1-yl)acetic acid

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents). To this, add a solution of 1,5-dibromonaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). A crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and should be controlled with an ice bath. The selective formation of the mono-Grignard reagent is favored due to the deactivating effect of the first Grignard moiety on the second bromine atom.

-

Carboxylation: The resulting Grignard solution is cooled to -78 °C (dry ice/acetone bath) and slowly added to a slurry of freshly crushed dry ice in anhydrous THF. The reaction mixture is allowed to warm to room temperature overnight with stirring.

-

Acidification and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (5-bromonaphthalen-1-yl)acetic acid.

Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The use of dry ice as an electrophile provides a direct route to the carboxylic acid.

Step 2: Fischer Esterification

-

Reaction Setup: The crude (5-bromonaphthalen-1-yl)acetic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid (typically 2-3 drops) is added.

-

Reflux: The mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, can be purified by column chromatography on silica gel.

Causality: Fischer esterification is a straightforward and acid-catalyzed method for converting carboxylic acids to esters using an excess of the corresponding alcohol.[9]

Predicted Spectroscopic Characterization

The following are predictions for the key spectroscopic data for this compound, based on the analysis of similar bromonaphthalene structures.[6][10]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.7 ppm (s, 3H): Singlet corresponding to the methyl ester protons (-OCH₃).

-

δ ~4.0 ppm (s, 2H): Singlet for the methylene protons (-CH₂-).

-

δ ~7.4-8.2 ppm (m, 6H): A complex multiplet region for the six aromatic protons on the naphthalene ring. The exact chemical shifts and coupling constants would require computational modeling or empirical data. Protons adjacent to the bromine atom and the acetate sidechain will be most affected.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~172 ppm: Carbonyl carbon of the ester.

-

δ ~120-135 ppm: Aromatic carbons of the naphthalene ring.

-

δ ~52 ppm: Methyl carbon of the ester.

-

δ ~41 ppm: Methylene carbon.

-

-

IR (KBr, cm⁻¹):

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1735 cm⁻¹: Strong C=O stretching of the ester.

-

~1200 cm⁻¹: C-O stretching of the ester.

-

~800-600 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (EI):

-

M⁺ and M⁺+2 peaks: Characteristic isotopic pattern for a monobrominated compound in an approximate 1:1 ratio. The molecular ion peaks would be at m/z 278 and 280.

-

Fragment ions: Loss of the methoxy group (-OCH₃) and the entire methyl acetate moiety would be expected.

-

Potential Applications in Drug Discovery and Research

The structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential derivatization pathways for drug discovery.

-

Scaffold for Lead Optimization: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 5-position of the naphthalene ring, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.

-

Intermediate for Bioactive Molecules: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Amide bonds are prevalent in many biologically active molecules.

-

Probing Protein-Ligand Interactions: The naphthalene core can act as a hydrophobic ligand that binds to pockets in proteins. The bromine atom can be used to introduce probes or to modulate the electronic properties of the ring system.

-

Antimicrobial and Anticancer Research: Given that many naphthalene derivatives exhibit antimicrobial and anticancer properties, this compound and its derivatives would be prime candidates for screening in relevant biological assays.[2][4]

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity for researchers in organic synthesis and drug discovery. While the absence of a registered CAS number points to its novelty, established chemical principles allow for the confident prediction of its properties and a reliable synthetic pathway. Its structural features, particularly the reactive bromine atom and the versatile methyl ester group, make it an attractive building block for creating diverse molecular libraries aimed at identifying new therapeutic agents. This guide provides a foundational framework for its synthesis, characterization, and potential applications, encouraging further investigation into its chemical and biological properties.

References

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, methyl ester (CAS 79-20-9). Retrieved from [Link]

- Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of naphthyl-acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl Acetate. Retrieved from [Link]

-

PubMed Central. (2022, February 19). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthaleneacetic acid. Retrieved from [Link]

-

OpenBU. (n.d.). A new method for the preparation of alpha naphthyl-acetic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). The scope of α-aryl acetic acid derivatives. Conditions: PhCOOH.... Retrieved from [Link]

-

ResearchGate. (n.d.). The normalized absorption spectra of 2 a,b in 1‐bromonaphthalene (left).... Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

Restek. (n.d.). 2-Bromonaphthalene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 11). Synthesis of 1-naphthaleneacetic acid: Methods. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 9. Methyl Esters [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Methyl 2-(5-bromonaphthalen-1-yl)acetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 2-(5-bromonaphthalen-1-yl)acetate, a substituted naphthalene derivative, represents a class of compounds with significant potential in medicinal chemistry and organic electronics. Its biological activity and material properties are intrinsically linked to its molecular structure. Therefore, a comprehensive understanding of its spectroscopic signature is crucial for synthesis validation, quality control, and mechanistic studies.

This guide is structured to provide not just the data, but the scientific rationale behind the spectral features, empowering researchers to confidently analyze similar compounds.

Molecular Structure and Expected Spectroscopic Features

A logical first step in spectroscopic analysis is to dissect the molecule's structure and predict the expected signals in each type of spectrum.

Caption: Molecular structure of this compound.

Based on this structure, we can anticipate the following:

-

¹H NMR: Signals corresponding to the aromatic protons on the naphthalene ring, a singlet for the methylene (-CH₂-) protons, and a singlet for the methyl (-OCH₃) protons. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR: Resonances for each unique carbon atom, including the aromatic carbons (some of which will be quaternary), the methylene carbon, the ester carbonyl carbon, and the methoxy carbon. The bromine substituent will have a notable effect on the chemical shift of the carbon it is attached to.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, aromatic C=C stretches, and C-H stretches.

-

Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the methoxy group and the entire acetate moiety.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of the signals provide a detailed map of the proton environments.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a ¹H NMR spectrum of a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of 0-12 ppm is generally adequate.

-

-

Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Interpretation: Insights from a Naphthofuran Analog

The ¹H NMR spectrum of the closely related Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, recorded in d₆-benzene at 600 MHz, provides valuable insights[1].

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (inferred for target molecule) | Rationale |

| ~8.0-8.5 | Doublet | 1H | Aromatic H | Protons peri to the substituent at C1 and the bromine at C5 will be significantly deshielded. |

| ~7.2-7.8 | Multiplet | 4H | Aromatic H | The remaining aromatic protons will resonate in this region, with their multiplicities determined by spin-spin coupling with neighboring protons. |

| ~4.0 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the ester group are expected in this region. |

| ~3.7 | Singlet | 3H | -OCH₃ | The methyl ester protons typically appear as a singlet in this downfield region due to the electronegativity of the adjacent oxygen atom.[2][3] |

Note: The exact chemical shifts and coupling patterns for this compound will differ slightly from the naphthofuran analog due to the electronic differences between a naphthalene and a naphthofuran ring system. However, the general regions and multiplicities provide a strong predictive framework.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a "carbon count" and insight into the electronic environment of each carbon.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is advantageous.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required.

-

Spectral Width (sw): A range of 0-220 ppm is standard for most organic molecules.[4]

-

-

Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.

Data Interpretation: Insights from a Naphthofuran Analog

The ¹³C NMR data for Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, recorded in CDCl₃ at 50 MHz, is instructive[1].

| Chemical Shift (δ, ppm) | Assignment (inferred for target molecule) | Rationale |

| ~170 | C=O | The ester carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.[4] |

| ~110-140 | Aromatic C | The ten carbons of the naphthalene ring will resonate in this region. The carbon attached to the bromine (C5) will be shifted upfield due to the heavy atom effect, while the carbons adjacent to the substituents will have distinct chemical shifts. |

| ~52 | -OCH₃ | The methoxy carbon is typically found in this region.[5] |

| ~30-40 | -CH₂- | The methylene carbon adjacent to the aromatic ring and the ester group is expected here. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent (e.g., CH₂Cl₂).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation: Key Vibrational Modes

Based on the IR data for the naphthofuran analog[1] and general spectroscopic principles, the following absorptions are expected for this compound:

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3050-3100 | Aromatic C-H stretch | Confirms the presence of the naphthalene ring. |

| ~2850-2960 | Aliphatic C-H stretch | Indicates the -CH₂- and -OCH₃ groups. |

| ~1740 | C=O stretch (ester) | A strong, sharp absorption characteristic of an ester carbonyl group.[6] |

| ~1500-1600 | Aromatic C=C stretch | Multiple bands confirming the aromatic system. |

| ~1100-1300 | C-O stretch | Corresponds to the ester C-O bonds. |

| Below 800 | C-Br stretch | A weaker absorption in the fingerprint region. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula.

Experimental Protocol: MS Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The Bromine Isotopic Pattern

A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.

Expected Fragmentation Pathway:

Caption: A simplified representation of the expected major fragmentation pathways for this compound in mass spectrometry.

The mass spectrum of the naphthofuran analog showed a strong molecular ion peak (M⁺ at m/z 332) and significant fragments corresponding to the loss of the acetate side chain moieties[1]. A similar pattern would be expected for the target compound, with the molecular ion peaks appearing at m/z values corresponding to the molecular formula C₁₃H₁₁BrO₂.

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. By integrating the data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive and unambiguous structural assignment can be achieved. While direct spectroscopic data for this exact molecule is sparse, the analysis of a closely related analog provides a robust framework for predicting and interpreting its spectral features. This guide provides the foundational knowledge and experimental considerations necessary for researchers to confidently undertake the spectroscopic characterization of this and similar substituted naphthalene compounds, ensuring the scientific integrity of their research and development efforts.

References

-

Jevric, M., Taylor, D. K., & Tiekink, E. R. T. (2008). Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1168. [Link]

- Supporting Information, (n.d.). Retrieved from a source providing general NMR data. (Note: A specific, clickable URL for this general knowledge is not available from the provided search results, but it represents standard spectroscopic knowledge).

-

Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.). Retrieved from the Human Metabolome Database. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses. [Link]

-

Vyacheslavov, L. N., et al. (n.d.). Figure 11: The 1H NMR spectrum of methyl acetate... ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). University of Wisconsin/ACS Division of Organic Chemistry. [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy. (2024, July 30). Chemistry LibreTexts. [Link]

Sources

- 1. Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl acetate(79-20-9) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]

- 6. Methyl acetate(79-20-9) IR Spectrum [chemicalbook.com]

crystal structure analysis of Methyl 2-(5-bromonaphthalen-1-yl)acetate

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 2-(5-bromonaphthalen-1-yl)acetate

Introduction

This compound is a synthetic organic compound featuring a naphthalene core, a common scaffold in medicinal chemistry. Naphthalene derivatives are explored for a wide range of biological activities, and understanding their precise three-dimensional structure is paramount for rational drug design and development.[1] The introduction of a methyl group can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties.[2] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating the atomic arrangement within a crystalline solid, providing unparalleled insight into molecular conformation, stereochemistry, and intermolecular interactions.[3]

This guide provides a comprehensive, field-proven workflow for the complete . It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices. The protocols described herein represent a self-validating system, ensuring the integrity and accuracy of the final structural model.

Part 1: Synthesis and Generation of Diffraction-Quality Single Crystals

The foundational step in any crystallographic analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.[4] The quality of the crystal directly dictates the quality of the diffraction data and the accuracy of the resulting structure.

Proposed Synthesis

A plausible and efficient route to synthesize the title compound is via Fischer esterification of the corresponding carboxylic acid, 5-bromo-1-naphthaleneacetic acid.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of 5-bromo-1-naphthaleneacetic acid (1.0 eq) in methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The ester product will be less polar than the starting carboxylic acid.

-

Workup: After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The product will often precipitate or can be extracted.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure ester.

Single Crystal Cultivation

Growing single crystals is often more art than science, requiring patience and systematic screening of conditions. The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice.[4] High-quality crystals should be optically clear, possess well-defined faces, and typically be 0.1-0.3 mm in each dimension.[4][5]

Protocol 2: Crystal Growth Methodologies

-

Method A: Slow Solvent Evaporation (Primary Method)

-

Dissolve a small amount (5-10 mg) of purified this compound in a minimal volume of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. The slow evaporation rate is critical to prevent the formation of microcrystalline powder.[4]

-

-

Method B: Solvent Vapor Diffusion

-

Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent, e.g., hexane or pentane) in which the compound is sparingly soluble.

-

Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

-

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to generate a pattern of reflections that contains information about the crystal's internal structure.

Crystal Mounting and Instrumentation

A selected crystal is mounted on a goniometer head. Modern diffractometers consist of an X-ray source, the goniometer for sample positioning, and a detector.[3] Data collection is typically performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise structure.[6]

Protocol 3: Data Collection

-

Crystal Selection: Under a polarizing microscope, select a single, optically clear crystal with sharp extinctions, indicating good crystallinity.[7]

-

Mounting: Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

-

Centering: Mount the loop on the goniometer head of the diffractometer and center the crystal within the X-ray beam.

-

Data Collection Strategy:

-

Unit Cell Determination: Collect a few initial frames to determine the preliminary unit cell parameters and crystal system.

-

Full Data Collection: A full sphere or hemisphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. This ensures data completeness and redundancy.[6]

-

Instrumentation: A modern CCD or CMOS area-detector diffractometer (e.g., Bruker SMART APEX series) is typically used.

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation sources are common. Mo is generally preferred for small organic molecules unless anomalous dispersion effects are needed for absolute structure determination.

-

Part 3: Structure Solution and Refinement

This stage is entirely computational and involves processing the raw diffraction images to generate and then refine a three-dimensional model of the atomic arrangement.[8]

Data Processing

The raw diffraction images are processed to determine the unit cell, space group, and the intensities of each reflection.

-

Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell parameters (a, b, c, α, β, γ). The software then integrates the intensity of each spot across all collected frames.[7]

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure and crystal volume. A multi-scan absorption correction is applied to correct for the absorption of X-rays by the crystal itself, which is particularly important for compounds containing heavy atoms like bromine.[9]

Structure Solution

The primary challenge in crystallography is the "phase problem": the detector measures intensities (which are related to the square of the structure factor amplitudes) but not the phases of the X-rays.[10] For small molecules like the title compound, this is typically solved using direct methods.

-

Direct Methods: These methods use statistical relationships between the intensities of strong reflections to directly calculate initial phase estimates.[10] This process generates an initial electron density map.

-

Model Building: Atoms are fitted into the high-density regions of this map. For the title compound, the heavy bromine atom and the naphthalene core would be easily identifiable, followed by the acetate group.

Structure Refinement

Refinement is an iterative process of optimizing the structural model to achieve the best possible fit with the experimental diffraction data.[10]

Protocol 4: Structure Refinement Workflow

-

Initial Refinement: The initial atomic positions are refined using a least-squares method.[11] This minimizes the difference between the observed structure factor amplitudes (|F_o|) and those calculated from the model (|F_c|).

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically. This means their thermal motion is modeled as an ellipsoid rather than a sphere, accounting for directional vibrations.

-

Hydrogen Atom Placement: Hydrogen atoms scatter X-rays weakly and are often not visible in the electron density map.[12] They are typically placed in calculated geometric positions (e.g., C-H bond length of 0.93-0.98 Å) and refined using a "riding model," where their positions are linked to the parent carbon atom.[13]

-

Convergence: The refinement is continued for several cycles until the parameters converge, meaning the shifts in atomic positions between cycles become negligible.[11]

-

Validation: The quality of the final model is assessed using several metrics, including the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 0.05 for R1) indicate a good agreement between the model and the data.[11]

Workflow for Crystal Structure Analysis

Caption: Workflow from synthesis to final structural analysis and deposition.

Part 4: Data Presentation and Interpretation

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the necessary information to describe the structure. This data is typically deposited in a public repository like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[14][15]

Representative Crystallographic Data

While no structure has been published for the title compound, Table 1 presents a set of hypothetical but realistic crystallographic data that would be expected from a successful analysis, based on similar reported structures.[9][16]

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value (Hypothetical) |

| Crystal Data | |

| Empirical formula | C₁₃H₁₁BrO₂ |

| Formula weight | 279.13 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.1 Å, β = 98.5° |

| Volume | 1158.9 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.600 Mg/m³ |

| Absorption coefficient | 3.50 mm⁻¹ |

| F(000) | 560 |

| Data Collection | |

| Theta range | 2.5° to 28.0° |

| Reflections collected | 9500 |

| Independent reflections | 2650 [R(int) = 0.035] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2650 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.049, wR2 = 0.102 |

Structural Interpretation

With the refined structure, a detailed analysis can be performed:

-

Molecular Conformation: Determine the precise bond lengths, bond angles, and torsion angles. A key point of interest would be the torsion angle describing the orientation of the acetate group relative to the plane of the naphthalene ring.

-

Intermolecular Interactions: Analyze the crystal packing to identify non-covalent interactions that stabilize the lattice. Given the presence of the bromine atom and the aromatic system, one might expect to find halogen bonding (Br···O or Br···Br), π-π stacking between naphthalene rings, or C-H···π interactions.

-

Implications for Drug Development: The determined solid-state conformation provides a crucial experimental structure for computational modeling, aiding in understanding receptor binding or predicting physicochemical properties like solubility and stability.

Conclusion

The , or any novel compound, is a multi-step process that demands precision in both experimental execution and computational analysis. By following a systematic workflow—from meticulous synthesis and crystal growth to rigorous data collection, structure solution, and refinement—researchers can obtain a definitive three-dimensional molecular structure. This structural blueprint is invaluable, providing fundamental insights that accelerate research and development in materials science and medicinal chemistry.

References

-

Jevric, M., et al. (2008). Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1168. Available at: [Link]

-

Koutsourea, A., et al. (2021). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 26(16), 4983. Available at: [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]

-

Oreate AI Blog. (2024). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Available at: [Link]

-

Fiveable Inc. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Available at: [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

Cowley, A. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. Available at: [Link]

-

ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]

-

Fiveable Inc. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available at: [Link]

-

OlexSys Ltd. (n.d.). Structure Refinement. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

-

Choi, H.D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2397. Available at: [Link]

-

Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Available at: [Link]

-

Chen, J., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 570-576. Available at: [Link]

-

Zhang, W., et al. (2014). 3-[(1-Bromonaphthalen-2-yl)methoxy]-5,5-dimethylcyclohex-2-enone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. Available at: [Link]

Sources

- 1. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 5. fiveable.me [fiveable.me]

- 6. crystallography.fr [crystallography.fr]

- 7. neutrons.ornl.gov [neutrons.ornl.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. 3-[(1-Bromonaphthalen-2-yl)methoxy]-5,5-dimethylcyclohex-2-enone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. Structure Refinement | OlexSys [olexsys.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 16. Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Bioactive Molecules from Methyl 2-(5-bromonaphthalen-1-yl)acetate

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Naphthalene Scaffold - A Privileged Motif in Medicinal Chemistry

The naphthalene core, a simple bicyclic aromatic hydrocarbon, represents a recurring and valuable scaffold in the landscape of medicinal chemistry. Its rigid structure and lipophilic nature provide an excellent foundation for the spatial projection of functional groups, enabling precise interactions with biological targets. Naphthalene derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties. This inherent bioactivity, coupled with the synthetic tractability of the naphthalene ring system, makes it an ideal starting point for the discovery of novel therapeutic agents.

This guide focuses on a specific, strategically functionalized starting material: Methyl 2-(5-bromonaphthalen-1-yl)acetate . The presence of a bromine atom at the 5-position offers a versatile handle for a variety of powerful cross-coupling reactions, allowing for the systematic and efficient generation of a diverse chemical library. The methyl acetate moiety at the 1-position provides an additional site for modification, further expanding the accessible chemical space. The strategic placement of these functionalities allows for the exploration of structure-activity relationships (SAR) in a controlled and logical manner.

This document serves as a comprehensive technical guide for research scientists and drug development professionals, outlining a strategic and integrated approach to the discovery of novel bioactive molecules derived from this promising scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and explore the use of computational tools to guide and accelerate the discovery process.

I. Strategic Design and Synthesis of a Focused Compound Library

The cornerstone of a successful drug discovery campaign is the creation of a high-quality, diverse, and relevant compound library. Our strategy revolves around the systematic modification of the this compound core at two key positions: the bromine-substituted C5 position of the naphthalene ring and the ester functionality of the acetate sidechain.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Route:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 2-(naphthalen-1-yl)acetate

-

To a solution of 1-naphthylacetic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2-(naphthalen-1-yl)acetate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Bromination of Methyl 2-(naphthalen-1-yl)acetate

-

Dissolve Methyl 2-(naphthalen-1-yl)acetate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC. The regioselectivity of bromination is directed to the 5-position due to the activating effect of the acetic acid ester group at the 1-position.

-

Upon completion, wash the reaction mixture with water and saturated sodium thiosulfate solution to quench any remaining NBS.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization at the C5-Position: Harnessing the Power of Cross-Coupling

The bromine atom at the C5-position is a versatile functional group that enables a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Caption: Key cross-coupling reactions for derivatization of the core scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) in a solvent system such as 1,4-dioxane/water or toluene/ethanol/water.

-

Add a palladium catalyst, for instance Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq) in a dry solvent such as toluene or dioxane.[3][4]

-

Seal the reaction vessel and heat to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

-

Purify the desired arylated amine by column chromatography.[5]

Modification of the Acetate Side Chain

The methyl ester functionality provides another point of diversification. Hydrolysis to the corresponding carboxylic acid, followed by amide coupling, introduces a new set of functional groups and potential hydrogen bonding interactions.

Experimental Protocol: Hydrolysis and Amide Coupling

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve Methyl 2-(5-substituted-naphthalen-1-yl)acetate (1.0 eq) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH ~2-3.

-

Extract the carboxylic acid product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling

-

To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane or DMF, add a coupling agent such as HATU or HBTU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add the desired primary or secondary amine (1.2 eq) and continue stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.

II. Computational Prediction of Bioactivity and ADMET Properties

In silico tools are invaluable for prioritizing synthetic targets and reducing the number of compounds that need to be synthesized and tested. By predicting potential biological activities and key pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), we can focus our resources on the most promising candidates.